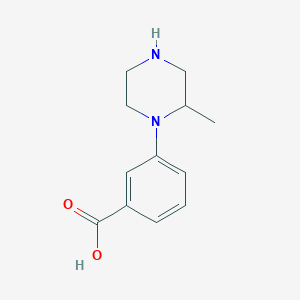
1-(3-Carboxyphenyl)-2-methyl piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Carboxyphenyl)-2-methyl piperazine is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound features a carboxyphenyl group attached to the piperazine ring, making it a valuable intermediate in various chemical syntheses and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-Carboxyphenyl)-2-methyl piperazine can be synthesized through several methods. One common approach involves the reaction of 3-carboxybenzaldehyde with 2-methylpiperazine in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Carboxyphenyl)-2-methyl piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to produce alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyphenyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(3-Carboxyphenyl)-2-methyl piperazine has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Carboxyphenyl)-2-methyl piperazine involves its interaction with molecular targets such as enzymes and receptors. The carboxyphenyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the compound’s binding affinity and specificity. The piperazine ring provides structural stability and flexibility, allowing the compound to adopt various conformations for optimal binding.
Comparación Con Compuestos Similares
- 1-(3-Carboxyphenyl)-4-methyl piperazine
- 1-(3-Carboxyphenyl)-2-ethyl piperazine
- 1-(3-Carboxyphenyl)-2-phenyl piperazine
Uniqueness: 1-(3-Carboxyphenyl)-2-methyl piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carboxyphenyl group enhances its reactivity and potential for forming diverse derivatives. Additionally, the methyl group on the piperazine ring influences its steric and electronic characteristics, making it a valuable compound for targeted applications.
Propiedades
Número CAS |
1131623-01-2 |
|---|---|
Fórmula molecular |
C12H16N2O2 |
Peso molecular |
220.27 g/mol |
Nombre IUPAC |
3-(2-methylpiperazin-1-yl)benzoic acid |
InChI |
InChI=1S/C12H16N2O2/c1-9-8-13-5-6-14(9)11-4-2-3-10(7-11)12(15)16/h2-4,7,9,13H,5-6,8H2,1H3,(H,15,16) |
Clave InChI |
VBMUAWOCMVUPQE-UHFFFAOYSA-N |
SMILES canónico |
CC1CNCCN1C2=CC=CC(=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-[(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino]phenyl]acetamide;hydrochloride](/img/structure/B13764570.png)
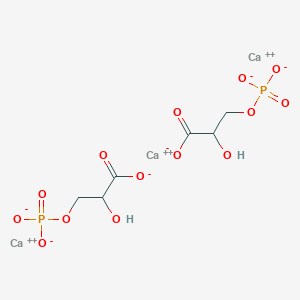
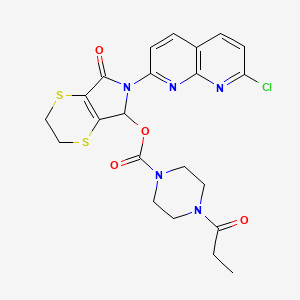
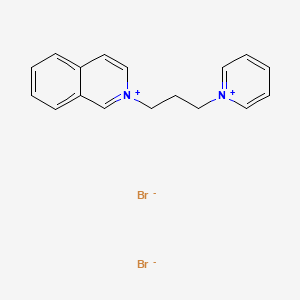
![Bicyclo[2.1.0]pent-2-ene](/img/structure/B13764585.png)

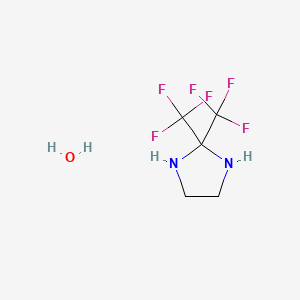
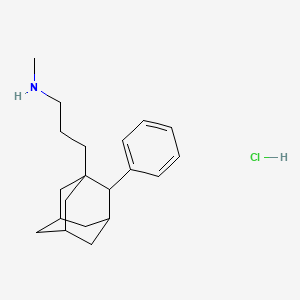

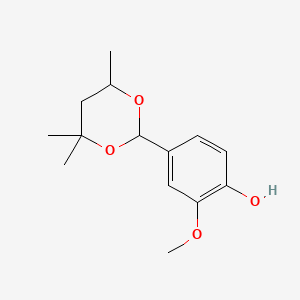


![Benzoic acid, 3,3'-[(2-sulfo-1,4-phenylene)bis(azo)]bis[6-hydroxy-, trisodium salt](/img/structure/B13764632.png)
![N-[(1-acetyl-6-methyl-5-nitro-3,4-dihydro-2H-quinolin-2-yl)methyl]-N-propan-2-ylacetamide](/img/structure/B13764641.png)
